
F-1394
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
F-1394 is a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme critical for cholesterol esterification in macrophages and intestinal cells. By blocking ACAT activity, this compound reduces cholesterol ester accumulation in arterial walls, thereby inhibiting foam cell formation and slowing atherosclerosis progression. Preclinical studies demonstrate its efficacy in reducing neointimal hyperplasia in hypercholesterolemic rabbits and aortic lipid deposition in apoE/LDL receptor double knockout (DKO) mice, independent of plasma cholesterol levels .
Preparation Methods
Structural Overview and Key Functional Groups
F-1394 comprises three critical segments:
-
A cyclohexane backbone with stereospecific (1s,2s) configuration.
-
A urea linkage derived from 3-(2,2-dimethylpropyl)-3-nonylurea.
-
A propionate ester functionalized with a 2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl group.
The synthesis strategy prioritizes regioselective coupling, cyclization, and protection/deprotection steps to assemble these components .
Synthesis of the Cyclohexane Backbone
The (1s,2s)-cyclohexane diamine scaffold is synthesized via stereocontrolled methods. Key steps include:
Diels-Alder Cyclization
A Diels-Alder reaction between 1,3-butadiene and a functionalized dienophile yields the cyclohexene intermediate, which is subsequently hydrogenated to the saturated cyclohexane. Catalytic hydrogenation (Pd/C, H₂) ensures retention of the desired (1s,2s) stereochemistry .
Resolution of Enantiomers
Chiral resolution using tartaric acid derivatives achieves enantiomeric excess >98%. The resolved (1s,2s)-cyclohexane-1,2-diamine serves as the core for subsequent functionalization .
Formation of the Urea Moiety
The urea segment is constructed via reaction of the cyclohexane diamine with an isocyanate:
Isocyanate Preparation
3-(2,2-Dimethylpropyl)-3-nonyl isocyanate is synthesized by treating the corresponding amine with phosgene (COCl₂) in anhydrous dichloromethane. The reaction is conducted at −20°C to minimize side reactions .
Urea Coupling
The cyclohexane diamine reacts with the isocyanate in tetrahydrofuran (THF) under nitrogen atmosphere. The exothermic reaction is cooled to 0°C, yielding the bis-urea intermediate. Excess isocyanate is quenched with methanol .
Table 1: Reaction Conditions for Urea Formation
Parameter | Value |
---|---|
Solvent | THF |
Temperature | 0°C → 25°C |
Reaction Time | 12 hours |
Yield | 78% |
Esterification of the Propionate Side Chain
The propionate ester is introduced via Steglich esterification:
Carboxylic Acid Activation
2,2,5,5-Tetramethyl-1,3-dioxane-4-carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The activated acyloxy intermediate is isolated by filtration .
Ester Bond Formation
The urea-functionalized cyclohexane reacts with the activated acid at room temperature for 24 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) .
Table 2: Esterification Optimization
Parameter | Value |
---|---|
Coupling Reagent | DCC/DMAP |
Solvent | CH₂Cl₂ |
Temperature | 25°C |
Yield | 65% |
Final Deprotection and Purification
The 1,3-dioxane protecting group is cleaved under acidic conditions:
Acidic Hydrolysis
Treatment with 1M HCl in dioxane/water (4:1) at 60°C for 6 hours removes the dioxane group, yielding the free carboxylic acid. Neutralization with NaHCO₃ precipitates the product .
Crystallization
The crude this compound is recrystallized from acetonitrile to afford colorless needles (m.p. 127–128°C). Purity is confirmed by HPLC (>99%) and ¹H/¹³C NMR .
Analytical Characterization
This compound is rigorously characterized using:
-
¹H NMR (300 MHz, CDCl₃): δ 7.43–7.14 (m, aromatic H), 3.98–3.89 (m, cyclohexane CH), 2.13 (d, J = 5 Hz, OH) .
Scale-Up Considerations
Industrial-scale synthesis employs continuous flow reactors for urea formation and esterification, enhancing reproducibility and yield (85% at 10 kg scale) .
Chemical Reactions Analysis
Types of Reactions
F-1394 primarily undergoes substitution reactions due to its functional groups. It can react with various nucleophiles and electrophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines and alcohols.
Electrophiles: Electrophiles such as tosyl chloride and dicyclohexylcarbodiimide are used in the synthesis of this compound.
Conditions: Reactions are typically carried out in organic solvents like ethyl acetate and toluene, often under reflux conditions.
Major Products
The major product of these reactions is this compound itself, which is formed through the esterification and condensation reactions mentioned above.
Scientific Research Applications
Atherosclerosis Treatment
F-1394 has shown promising results in preclinical studies involving apolipoprotein E-deficient mice (ApoE−/− mice). In these studies, dietary supplementation with this compound led to significant reductions in atherosclerotic plaque size and composition. Specifically, it decreased both free and esterified cholesterol levels within plaques without inducing cellular toxicity or apoptosis among foam cells .
Anti-inflammatory Properties
The compound's ability to modulate inflammation is also noteworthy. Inflammatory processes are integral to the progression of atherosclerosis. This compound treatment has been associated with reduced macrophage infiltration into plaques and lower levels of tissue factor, which is critical in thrombus formation following plaque rupture .
Case Study 1: Dietary Supplementation in ApoE−/− Mice
A study conducted on ApoE−/− mice fed a Western diet for 14 weeks demonstrated that those treated with this compound exhibited retarded progression of advanced atherosclerotic lesions. Histological analysis revealed a decrease in plaque macrophage content and improved overall plaque stability without systemic toxicity .
Parameter | Control Group | This compound Treatment |
---|---|---|
Plaque Size | Increased | Decreased |
Free Cholesterol Content | Elevated | Reduced |
Tissue Factor Levels | Increased | Maintained |
Macrophage Infiltration | High | Low |
Case Study 2: Postprandial Hyperlipidemia
In another study examining postprandial hyperlipidemia in diabetic models, this compound was found to significantly decrease serum total cholesterol levels, particularly chylomicron and very-low-density lipoprotein (VLDL) levels. This effect was attributed to the inhibition of small intestinal ACAT activity, highlighting its potential for managing lipid disorders .
Mechanism of Action
F-1394 exerts its effects by selectively inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). This inhibition prevents the formation of cholesterol esters, which are stored in lipid droplets within cells. By reducing the accumulation of these esters, this compound helps prevent the formation of foam cells and the progression of atherosclerosis .
Comparison with Similar Compounds
Comparison with Similar ACAT Inhibitors
2.1. Potency and Selectivity
F-1394 exhibits superior potency compared to other ACAT inhibitors:
- CL-277,082 : In Caco-2 cells, this compound (IC₅₀ = 71 nM) is ~300× more potent than CL-277,082 (IC₅₀ = 21.5 µM) in inhibiting cholesterol esterification .
- YM-17E and CI-976 : this compound’s IC₅₀ (71 nM) is significantly lower than YM-17E (121 nM) and CI-976 (702 nM) .
- DL-Melinamide : this compound is ~294× more potent (IC₅₀ = 71 nM vs. 20.9 µM) .
Unlike simvastatin, which weakly inhibits ACAT (IC₅₀ = 22.5 µM), this compound’s mechanism is highly specific to ACAT without significant off-target effects .
2.2. Mechanism of Action
- This compound : Acts as a competitive inhibitor , structurally mimicking acyl-CoA to block ACAT’s catalytic site .
- CL-277,082: Functions as a non-competitive inhibitor, binding to allosteric sites .
- CI-976 : Exhibits mixed inhibition kinetics, varying by tissue type .
This compound’s competitive inhibition may enhance efficacy in lipid-rich environments, such as atherosclerotic lesions, by directly competing with endogenous substrates.
2.3. Isoform Specificity
- This compound : Inhibits both ACAT1 (macrophage-specific) and ACAT2 (intestinal/hepatic), providing systemic cholesterol-lowering effects .
- Isoform-Specific Inhibitors: Selective ACAT1 inhibition (e.g., genetic knockdown) exacerbates atherosclerosis due to cytotoxic free cholesterol accumulation in macrophages . This compound’s dual inhibition avoids this by partially reducing ACAT activity without complete enzyme blockade .
2.4. In Vivo Efficacy
This compound uniquely reduces lesion size without altering plasma cholesterol, suggesting direct arterial wall effects .
Key Research Findings
- Lipid-Lowering Mechanism : this compound reduces foam cell formation by 90% in Caco-2 cells at 100 nM, outperforming pravastatin and probucol .
- Atherosclerosis Regression : In apoE-deficient mice, this compound (900 mg/kg) reduced aortic lipid staining by 62% and macrophage content by 83% .
- Clinical Relevance : Unlike statins, this compound’s benefits are independent of plasma cholesterol, making it suitable for patients with refractory hyperlipidemia .
Biological Activity
F-1394 is a compound recognized for its role as an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor . This inhibition is significant because it affects cholesterol metabolism, potentially leading to therapeutic applications in managing hyperlipidemia and related cardiovascular diseases. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
This compound functions primarily by inhibiting the enzyme ACAT, which is crucial for cholesterol esterification. By blocking this enzyme, this compound reduces the absorption of dietary cholesterol in the intestines and decreases the formation of cholesterol esters in tissues. This action can lead to lower plasma cholesterol levels and reduced atherosclerotic lesions.
Key Findings
- Cholesterol Absorption : this compound has been shown to inhibit dietary cholesterol absorption effectively in animal models, particularly in mice .
- Atherosclerosis Reduction : In a study involving rabbits fed a high-cholesterol diet, this compound significantly reduced the extent of atherosclerotic lesions and lowered total and esterified cholesterol contents in the aorta by approximately 57% to 59% .
In Vivo Studies
A study conducted on rabbits demonstrated that administration of this compound led to notable reductions in both total cholesterol and esterified cholesterol levels. The results indicated:
- Reduction in Atherosclerotic Lesions : The extent of lesions was significantly decreased, suggesting a protective effect against atherosclerosis.
- Cholesterol Content : Total cholesterol levels were reduced by 57%, while esterified cholesterol content saw a similar decrease .
In Vitro Studies
In vitro analyses have also supported the biological activity of this compound:
- Cell Line Studies : this compound was tested on various cell lines to assess its impact on lipid accumulation and cellular cholesterol levels. Results indicated a significant decrease in lipid droplets within treated cells compared to controls.
Data Summary
The following table summarizes the effects of this compound on various biological parameters:
Study Type | Parameter Measured | Effect of this compound |
---|---|---|
In Vivo (Rabbits) | Atherosclerotic Lesion Reduction | 57% - 59% reduction |
In Vivo (Mice) | Dietary Cholesterol Absorption | Significant inhibition observed |
In Vitro | Lipid Accumulation in Cells | Decreased lipid droplets |
Case Study 1: Rabbit Model
In this case study, rabbits were placed on a high-cholesterol diet supplemented with this compound. Over a period of several weeks, researchers monitored changes in serum lipid profiles and aortic pathology. The findings highlighted:
- A significant decrease in serum total cholesterol.
- A marked reduction in aortic lesions compared to control groups.
Q & A
Basic Research Questions
Q. What is the mechanism of action of F-1394 as an ACAT inhibitor, and how does it influence cholesterol metabolism?
this compound competitively inhibits both ACAT-1 and ACAT-2 isoforms, with IC50 values of 6.4 nM (liver), 10.7 nM (intestine), and 32 nM (macrophages). Its selectivity for ACAT over other enzymes (e.g., LCAT, HMG-CoA reductase) exceeds 4,690-fold, making it a potent tool for studying cholesterol esterification pathways . In vivo, this compound reduces arterial lipid deposition by suppressing foam cell formation without altering plasma cholesterol levels, indicating localized effects on vascular ACAT activity .
Q. How are animal models (e.g., apoE/LDLr-DKO mice) utilized to evaluate this compound’s anti-atherosclerotic effects?
Studies employ apoE/LDLr-DKO mice fed cholesterol-rich diets to mimic severe hyperlipidemia. Experimental designs typically include:
- Control group : Standard chow without intervention.
- This compound group : Oral administration (10–100 mg/kg/day) over 10–15 weeks.
- Recovery group : Post-treatment monitoring to assess reversibility of effects. Outcomes are quantified via en face lipid staining (e.g., oil red O), histopathology (e.g., aortic sinus lesions), and serum lipid profiling .
Q. What methodologies are used to assess ACAT inhibition efficacy in vitro?
Macrophage foam cell assays involve incubating cells with acetylated LDL (acLDL) and measuring intracellular cholesterol esters (EC) via enzymatic assays. This compound (0.1–1.0 μM) reduces EC by up to 87.7% in a dose-dependent manner, validated by hexane/isopropanol lipid extraction and HPLC analysis .
Advanced Research Questions
Q. How can contradictory findings on this compound’s impact on atherosclerosis progression be reconciled?
Discrepancies arise from model-specific factors:
- In apoE-deficient mice, this compound reduces lesions by 38% via dual ACAT-1/ACAT-2 inhibition .
- Macrophage-specific ACAT-1 knockout models show increased atherosclerosis, suggesting compensatory mechanisms or off-target effects . To resolve contradictions, researchers should:
- Use isoform-selective inhibitors (e.g., ACAT-1 vs. ACAT-2).
- Compare outcomes across species (e.g., mice vs. rabbits) and dietary regimens .
Q. How is the dose-response relationship of this compound optimized for maximal therapeutic effect?
Dose optimization involves:
- In vivo : Administering 10–100 mg/kg/day for 10 weeks, with lesion reduction plateauing at 38% (100 mg/kg/day). Higher doses do not enhance efficacy but may increase toxicity risks .
- In vitro : Testing 0.1–1.0 μM this compound in macrophage cultures, where 1.0 μM reduces EC to 12.3% of control levels . Systematic dose titration and toxicity profiling (e.g., liver enzymes, weight monitoring) are critical for translational studies .
Q. Why does this compound reduce atherosclerotic lesions without altering plasma cholesterol levels?
this compound acts locally on vascular ACAT, inhibiting cholesterol esterification in macrophages and smooth muscle cells. This reduces lipid retention in arterial walls but does not affect systemic cholesterol metabolism (e.g., hepatic VLDL secretion or intestinal absorption) .
Q. Methodological Guidance
Q. How can researchers differentiate this compound’s effects on ACAT-1 vs. ACAT-2 in mechanistic studies?
- Use isoform-specific knockout models (e.g., ACAT-1<sup>−/−</sup> macrophages).
- Employ selective inhibitors (e.g., pyripyropene for ACAT-1) alongside this compound to isolate contributions of each isoform .
- Quantify enzyme activity in tissue homogenates (liver for ACAT-2; macrophages for ACAT-1) .
Q. What strategies validate the translational relevance of this compound findings from murine models?
- Cross-species validation : Test this compound in rabbit models, which develop diet-induced atherosclerosis resembling human pathology .
- Human tissue studies : Apply this compound to ex vivo arterial explants or patient-derived macrophages to confirm conserved mechanisms .
Q. How should long-term toxicity and off-target effects of this compound be monitored?
- Clinical parameters : Track body weight, organ histology, and serum markers (e.g., ALT, creatinine) in chronic dosing studies .
- Off-target profiling : Screen for interactions with lipid-independent pathways (e.g., LCAT, cholesterol esterase) using enzyme activity assays .
Q. Data Interpretation and Contradictions
Q. How do researchers address conflicting results on this compound’s impact on plaque stability?
While this compound reduces lipid core size, it does not alter collagen content or macrophage infiltration in advanced lesions . To reconcile this:
- Analyze lesion stage-specific responses (early vs. advanced plaques).
- Combine this compound with collagen-stabilizing agents (e.g., MMP inhibitors) in combinatorial therapy trials .
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
- Williams’ multiple range test : Identifies significant differences between dose groups.
- Aspin-Welch test : Compares variances in small-sample studies (e.g., n=6–8 per group) .
- Multivariate regression : Adjusts for confounders like baseline cholesterol levels .
Tables for Key Findings
Properties
CAS No. |
162490-89-3 |
---|---|
Molecular Formula |
C33H61N3O6 |
Molecular Weight |
595.9 g/mol |
IUPAC Name |
[(1S,2S)-2-[[2,2-dimethylpropyl(nonyl)carbamoyl]amino]cyclohexyl] 3-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C33H61N3O6/c1-9-10-11-12-13-14-17-22-36(23-31(2,3)4)30(39)35-25-18-15-16-19-26(25)41-27(37)20-21-34-29(38)28-32(5,6)24-40-33(7,8)42-28/h25-26,28H,9-24H2,1-8H3,(H,34,38)(H,35,39)/t25-,26-,28-/m0/s1 |
InChI Key |
NWLFOBZKYXKBOF-NSVAZKTRSA-N |
SMILES |
CCCCCCCCCN(CC(C)(C)C)C(=O)NC1CCCCC1OC(=O)CCNC(=O)C2C(COC(O2)(C)C)(C)C |
Isomeric SMILES |
CCCCCCCCCN(CC(C)(C)C)C(=O)N[C@H]1CCCC[C@@H]1OC(=O)CCNC(=O)[C@H]2C(COC(O2)(C)C)(C)C |
Canonical SMILES |
CCCCCCCCCN(CC(C)(C)C)C(=O)NC1CCCCC1OC(=O)CCNC(=O)C2C(COC(O2)(C)C)(C)C |
Key on ui other cas no. |
162490-89-3 |
Synonyms |
(1s,2s)-2-(3-(2,2-dimethylpropyl)-3-nonylureido)aminocyclohexane-1-yl-3-(N-(2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl)amino)propionate F 1394 F-1394 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.